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Introduction

Sirpiglenastat (DRP-104) is a novel, broad-acting glutamine antagonist designed for targeted
delivery to the tumor microenvironment. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON),
Sirpiglenastat is engineered to be preferentially activated within tumor cells, thereby
minimizing systemic toxicity.[1][2] This targeted approach allows for the effective inhibition of
multiple glutamine-utilizing enzymes, which are crucial for the rapid proliferation and survival of
many cancer cells.[2] By disrupting tumor cell metabolism, Sirpiglenastat not only directly
impedes cancer cell growth but also remodels the tumor microenvironment to enhance anti-
tumor immune responses.[3][4] These application notes provide a summary of preclinical data
and detailed protocols for assessing the tumor growth inhibition effects of Sirpiglenastat.

Mechanism of Action

Sirpiglenastat functions as a glutamine mimic, irreversibly inhibiting numerous enzymes
involved in glutamine metabolism. This broad antagonism disrupts several key metabolic
pathways essential for cancer cells, including nucleotide synthesis, the hexosamine
biosynthesis pathway, and redox homeostasis. Unlike healthy cells, many tumors exhibit
"glutamine addiction," making them particularly vulnerable to this metabolic disruption.
Furthermore, by altering the metabolic landscape of the tumor microenvironment,
Sirpiglenastat can enhance the infiltration and activity of anti-tumor immune cells such as T
cells and natural killer (NK) cells, while reducing immunosuppressive cell populations.
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Caption: Sirpiglenastat's mechanism of action.

Data Presentation
In Vivo Efficacy of Sirpiglenastat in Syngeneic Mouse
Models

The following tables summarize the tumor growth inhibition (TGI) observed in preclinical

studies with Sirpiglenastat.
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Tumor
. Mouse Dosing Growth
Cell Line . Treatment o Reference
Strain Schedule Inhibition
(TGI)
Sirpiglenastat
MC38 (Colon 5 days on, 2
_ C57BL/6 (05-14 96% - 101%
Carcinoma) days off
mg/kg, s.c.)
Sirpiglenastat )
CT26 (Colon Once daily for 90% at day
) BALB/c (0.5 mg/kg,
Carcinoma) 5 days 12
s.c.)
H22
Sirpiglenastat o
(Hepatocellul Significant
(0.5 mg/kg, -
ar Inhibition
s.c.)

Carcinoma)

Response Criteria in Lung Cancer Patient-Derived

Xenograft (PDX) and Syngeneic Models

Response Category

Tumor Growth Inhibition (TGI)

Responder >80%
Partial Responder 30-80%
Non-responder 0-30%

Data from Dracen Pharmaceuticals presentation.

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Sirpiglenastat on cancer cell lines.
Materials:

e Cancer cell line of interest
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o Complete cell culture medium

» Sirpiglenastat (DRP-104)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

o 96-well plates

o Multichannel pipette

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
uL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere
with 5% CO2.

o Compound Treatment: Prepare serial dilutions of Sirpiglenastat in culture medium. Remove
the old medium from the wells and add 100 pL of the diluted compound or vehicle control.

 Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

o MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells.
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Caption: Workflow for the in vitro MTT cell viability assay.
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In Vivo Tumor Xenograft Study

This protocol outlines the procedure for assessing the anti-tumor efficacy of Sirpiglenastat in a
mouse xenograft model.

Materials:

Immunocompromised mice (e.g., BALB/c nude or C57BL/6)
e Cancer cell line (e.g., MC38)

o Matrigel (optional)

» Sirpiglenastat (DRP-104)

 Vehicle control

o Calipers for tumor measurement

» Sterile syringes and needles

Procedure:

e Cell Implantation: Subcutaneously inject 1 x 10”6 cancer cells in 100 pL of PBS (can be
mixed with Matrigel) into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width"2) / 2.

e Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize the
mice into treatment and control groups.

» Drug Administration: Administer Sirpiglenastat or vehicle control at the desired dose and
schedule (e.g., daily subcutaneous injection for 5 days followed by a 2-day break).

e Monitoring: Continue to monitor tumor volume and body weight throughout the study.

e Endpoint: The study can be terminated when tumors in the control group reach a
predetermined size, or after a specific treatment duration.
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o Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to
the control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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